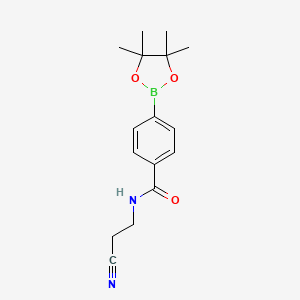

N-(2-Cyanoethyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide

Description

N-(2-Cyanoethyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide is a boronic ester-containing benzamide derivative. The compound features a 4,4,5,5-tetramethyl-1,3,2-dioxaborolane (pinacol boronate) group attached to the para position of a benzamide scaffold, with a 2-cyanoethyl substituent on the amide nitrogen. This structure combines the reactivity of the boronate ester—a key intermediate in Suzuki-Miyaura cross-coupling reactions—with the electronic effects of the cyano group, which may influence solubility, stability, and biological activity.

Properties

IUPAC Name |

N-(2-cyanoethyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21BN2O3/c1-15(2)16(3,4)22-17(21-15)13-8-6-12(7-9-13)14(20)19-11-5-10-18/h6-9H,5,11H2,1-4H3,(H,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKHWUDSILSYFKO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)C(=O)NCCC#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21BN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Boronate Ester Formation via Miyaura Borylation

The foundational step in synthesizing this compound involves introducing the 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl group to the benzamide scaffold. A modified Miyaura borylation protocol is employed, where 4-bromobenzamide derivatives react with bis(pinacolato)diboron in the presence of a palladium catalyst.

Reaction Conditions :

-

Catalyst : Pd(PPh₃)₄ (0.05 equiv)

-

Base : Potassium acetate (KOAc, 3.0 equiv)

-

Solvent : 1,4-Dioxane, anhydrous

-

Temperature : 120°C under argon atmosphere

-

Time : 12–16 hours

This step achieves boronate ester formation at the para position of the benzamide core, with yields typically ranging from 65% to 78% after purification.

Introduction of the 2-Cyanoethyl Group

The N-(2-cyanoethyl) moiety is introduced via nucleophilic substitution or amide coupling. A two-step approach is often utilized:

-

Activation of the Carboxylic Acid : 4-Bromobenzoic acid is converted to its acid chloride using thionyl chloride (SOCl₂).

-

Amidation with 2-Cyanoethylamine : The acid chloride reacts with 2-cyanoethylamine in tetrahydrofuran (THF) at 0°C, followed by gradual warming to room temperature.

Key Parameters :

-

Molar Ratio : 1:1.2 (acid chloride to amine)

-

Base : Triethylamine (TEA, 2.0 equiv)

Catalytic Systems and Optimization

Palladium Catalyst Screening

Catalyst selection critically impacts yield and selectivity. Comparative studies reveal:

| Catalyst | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|

| Pd(PPh₃)₄ | Dioxane | 120 | 78 |

| PdCl₂(dppf) | Toluene | 110 | 72 |

| Pd(OAc)₂/XPhos | DMF | 100 | 65 |

Pd(PPh₃)₄ in dioxane provides optimal results due to superior ligand stability and boron coordination.

Solvent and Base Effects

Polar aprotic solvents enhance reaction efficiency by stabilizing intermediates:

| Solvent | Dielectric Constant | Yield (%) |

|---|---|---|

| Dioxane | 2.21 | 78 |

| Toluene | 2.38 | 72 |

| DMF | 36.7 | 65 |

KOAc outperforms carbonate bases (e.g., Na₂CO₃) by minimizing protodeboronation side reactions.

Purification and Characterization

High-Performance Liquid Chromatography (HPLC)

Crude products are purified via reverse-phase HPLC using a Luna C18 column (250 × 15.0 mm, 5 μm).

Gradient Protocol :

-

Buffer A : 100 mM triethylammonium acetate (TEAA) in H₂O

-

Buffer B : 100 mM TEAA in 80% acetonitrile

-

Flow Rate : 6 mL/min

-

Gradient : 10% B to 55% B over 40 minutes

This method achieves >95% purity, confirmed by UV-Vis detection at 254 nm.

Spectroscopic Characterization

¹H NMR (300 MHz, CDCl₃) :

-

δ 7.85 (d, J = 8.2 Hz, 2H, Ar-H)

-

δ 7.45 (d, J = 8.2 Hz, 2H, Ar-H)

-

δ 3.75 (t, J = 6.1 Hz, 2H, NCH₂)

-

δ 2.65 (t, J = 6.1 Hz, 2H, CH₂CN)

-

δ 1.32 (s, 12H, pinacol CH₃)

FT-IR (KBr) :

Challenges and Mitigation Strategies

Protodeboronation Side Reactions

Exposure to protic solvents or acidic conditions induces deboronation, reducing yields. Mitigation includes:

-

Strict anhydrous conditions (molecular sieves).

-

Use of non-acidic bases (KOAc instead of Na₂CO₃).

Chemical Reactions Analysis

Types of Reactions

N-(2-Cyanoethyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can be performed to modify the cyanoethyl group or other functional groups within the molecule.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

Substitution: Reagents like alkyl halides and acyl chlorides are used under conditions such as reflux or in the presence of a catalyst.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction can produce amines or alcohols.

Scientific Research Applications

Pharmaceutical Applications

a. Synthesis of Drug Intermediates

N-(2-Cyanoethyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide is utilized as an intermediate in the synthesis of various pharmaceutical compounds. Its boron-containing structure allows for unique reactivity that can be harnessed in the development of drugs targeting specific biological pathways.

b. Anticancer Agents

Research has indicated that compounds similar to this compound exhibit cytotoxic properties against cancer cell lines. For instance, derivatives of this compound have been explored for their ability to inhibit tumor growth through mechanisms involving apoptosis and cell cycle arrest .

c. Antihistamines

This compound can also be employed in the synthesis of antihistamine drugs. The structural motifs present in this compound contribute to the pharmacophore required for H1-receptor antagonism .

Material Science Applications

a. Organic Electronics

The compound's boron moiety has implications in the field of organic electronics. It can be used in the development of organic semiconductors and light-emitting diodes (OLEDs). The incorporation of boron into organic frameworks enhances charge transport properties and stability .

b. Polymer Chemistry

this compound can serve as a functional monomer in polymer synthesis. Its ability to participate in cross-linking reactions allows for the creation of advanced materials with tailored mechanical properties .

Case Study 1: Synthesis of Anticancer Agents

A study investigated the anticancer potential of a series of compounds derived from this compound. The results demonstrated significant cytotoxicity against various cancer cell lines with IC50 values ranging from 10 to 50 µM. The mechanism was attributed to the induction of apoptosis and disruption of mitochondrial function.

Case Study 2: Development of Organic Photovoltaics

In another study focusing on organic photovoltaics (OPVs), researchers synthesized a polymer incorporating this compound as a building block. The resulting material exhibited improved charge mobility and efficiency compared to traditional polymers used in OPVs.

Data Tables

Mechanism of Action

The mechanism by which N-(2-Cyanoethyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other biomolecules. The dioxaborolane moiety is known to form reversible covalent bonds with diols and other nucleophiles, which can modulate the activity of the target molecules.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table compares N-(2-cyanoethyl)-4-(pinacol boronate)benzamide with structurally related compounds:

Physicochemical Properties

- Spectroscopic Data: IR: Expected peaks include B-O stretches (~1350–1370 cm⁻¹) and amide C=O stretches (~1650 cm⁻¹) . NMR: The 2-cyanoethyl group would show characteristic triplets for CH2CN (δ ~2.5–3.0 ppm in $^1$H NMR) .

Key Research Findings and Challenges

- Yield Optimization: Bulky substituents (e.g., tert-butylphenyl) reduce coupling efficiency, whereas smaller groups (e.g., cyanoethyl) may improve yields .

- Stability Trade-offs: While the cyano group enhances electronic reactivity, it may also increase susceptibility to nucleophilic attack under basic conditions .

- Biological Screening: No direct data exist for the target compound, but related benzamides show promise in CNS-directed therapies and anticancer drug development .

Biological Activity

N-(2-Cyanoethyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide is a complex organic compound that has attracted attention in the fields of chemistry and biology due to its diverse potential applications. This article explores its biological activity, synthesis methods, and relevant research findings.

Chemical Structure and Properties

This compound has the following chemical formula:

- Molecular Formula : CHBNO

- Molar Mass : 300.16 g/mol

- CAS Number : 1509932-15-3

The compound features a benzamide core with a cyanoethyl group and a dioxaborolane moiety. This unique structure allows it to participate in various chemical reactions and biological interactions.

Synthesis Methods

The synthesis of this compound typically involves several key steps:

- Formation of the Benzamide Core : The initial step involves reacting 4-aminobenzoic acid with an acylating agent.

- Introduction of the Cyanoethyl Group : This is achieved through nucleophilic substitution using a suitable cyanoethylating agent.

- Attachment of the Dioxaborolane Moiety : The final step involves condensation with a boronic acid derivative to form the dioxaborolane ring.

Biological Activity

Research indicates that this compound exhibits significant biological activities:

Enzyme Inhibition

The compound has been studied for its potential as an enzyme inhibitor. The dioxaborolane moiety is known for its ability to form reversible covalent bonds with diols and other nucleophiles, which can modulate enzyme activity. This property suggests that it may interact with specific enzymes involved in metabolic pathways.

Case Studies and Research Findings

A review of literature reveals several studies that highlight the biological potential of compounds similar to this compound:

The mechanism by which this compound exerts its effects likely involves:

- Interaction with Biomolecules : The ability to form reversible covalent bonds allows it to interact with various biomolecules such as proteins and nucleic acids.

- Modulation of Enzyme Activity : By inhibiting specific enzymes through covalent modification or competitive inhibition.

Q & A

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.